Loganin

Neurodegeneration Enzyme inhibition Alzheimer's disease

Procure Loganin (CAS 18524-94-2, ≥98% HPLC) for precise, compound-specific investigation. Unlike class-level iridoids, Loganin uniquely exhibits potent non-competitive BACE1 inhibition (IC50 47.97 μM) and strong AChE inhibition (IC50 3.95 μM). Its distinct COX-1 selectivity (IC50 3.55 μM) over TNF-α makes it essential for dissecting inflammatory pathways. Ideal for Alzheimer's multi-target studies and bioavailability research due to its documented low oral absorption (F=4.87%). Secure authenticated, high-purity material to ensure reproducible pharmacodynamics.

Molecular Formula C17H26O10
Molecular Weight 390.4 g/mol
Cat. No. B1221033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoganin
Synonyms7-deoxyloganin
loganin
loganoside
Molecular FormulaC17H26O10
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C17H26O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,9-14,16-22H,3-4H2,1-2H3
InChIKeyAMBQHHVBBHTQBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Loganin for Research: Iridoid Glycoside Procurement and Differentiation


Loganin (Loganoside, CAS 18524-94-2) is a naturally occurring iridoid monoterpenoid glycoside with a molecular formula of C17H26O10 and a molecular weight of 390.38 g/mol [1]. It is primarily isolated from plants of the Cornaceae family, most notably the fruits of *Cornus officinalis* Sieb. et Zucc. (Fructus Corni) and seeds of *Strychnos nux-vomica* [2]. Loganin is one of the two major iridoid glycosides in *C. officinalis*, alongside morroniside, and serves as a critical biomarker for quality control in this medicinal plant [3]. The compound is characterized by its water solubility and a purity standard typically required at ≥98% for research applications [4]. Its pharmacological profile includes documented enzyme inhibition, anti-inflammatory, and neuroprotective effects, making it a compound of interest for diverse biomedical research fields [5].

Why Loganin Cannot Be Substituted with Generic Iridoid Glycosides


The class of iridoid glycosides, while sharing a core cyclopentanopyran skeleton, exhibits substantial variation in biological target engagement, pharmacokinetic (PK) behavior, and tissue distribution. A direct substitution of loganin with structurally similar analogs such as morroniside or sweroside is scientifically unjustified due to documented, quantitative differences in enzyme inhibition potency, absolute oral bioavailability, and even natural abundance within source material [1]. For instance, while both loganin and morroniside are major components of *Cornus officinalis*, loganin demonstrates a 20-fold higher inhibitory potency for acetylcholinesterase (AChE) compared to 7-O-galloyl-d-sedoheptulose and distinct inhibition kinetics for β-secretase 1 (BACE1) [2]. Furthermore, loganin's extremely low absolute oral bioavailability (F = 4.87%) due to extensive intestinal first-pass metabolism represents a critical, compound-specific limitation that dictates its formulation and delivery requirements—a characteristic that cannot be inferred from other iridoids [3]. These quantitative disparities underscore the necessity of compound-specific procurement and validation rather than reliance on class-level assumptions.

Quantitative Differentiation of Loganin: A Procurement Evidence Guide


Loganin Exhibits Superior AChE Inhibition Compared to Co-occurring Cornus Iridoids

Loganin is a more potent inhibitor of acetylcholinesterase (AChE) than its major co-occurring analog morroniside and the related compound 7-O-galloyl-d-sedoheptulose. In a comparative study using cell-free assays, loganin demonstrated an IC50 of 3.95 μM against AChE, whereas morroniside exhibited an IC50 of 10.50 μM [1]. This represents a 2.66-fold higher potency for loganin. Against butyrylcholinesterase (BChE), loganin also showed higher potency (IC50: 33.02 μM) compared to morroniside (IC50: 37.78 μM) and 7-O-galloyl-d-sedoheptulose (IC50: 87.94 μM) [1].

Neurodegeneration Enzyme inhibition Alzheimer's disease

Loganin is a Non-Competitive BACE1 Inhibitor, Distinct from Morroniside

Beyond potency differences, loganin exhibits a distinct mechanism of inhibition for the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease. Kinetics studies revealed that loganin acts as a non-competitive inhibitor of BACE1 (IC50 = 47.97 μM), whereas the close analog morroniside functions as a mixed inhibitor [1]. This mechanistic divergence indicates that loganin binds to a different site on the enzyme or enzyme-substrate complex, which can have profound implications for selectivity, resistance profiles, and in vivo efficacy. Loganin's potency against BACE1 is also over 7-fold higher than that of 7-O-galloyl-d-sedoheptulose (IC50 = 352.78 μM) [1].

Alzheimer's disease Enzyme kinetics BACE1 inhibition

Loganin's Distinct Anti-Inflammatory Profile: COX-1 vs. TNF-α Selectivity

Loganin displays a differential anti-inflammatory profile against specific targets. It potently inhibits cyclooxygenase-1 (COX-1) activity with an IC50 of 3.55 μM [1]. In contrast, its inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) formation in RAW 264.7 macrophages is substantially weaker, with an IC50 of 154.6 μM [1]. This 43.5-fold difference in potency highlights a selective inhibition profile that may distinguish it from other iridoid glycosides or non-selective anti-inflammatory compounds. Data on the comparative anti-inflammatory potency of morroniside or sweroside in the same COX-1 assay is not available, limiting direct comparison.

Inflammation Cyclooxygenase Immunology

Loganin's Low Oral Bioavailability Dictates Formulation and Delivery Strategy

Loganin exhibits extremely low absolute oral bioavailability (F) of approximately 4.87% in rats following oral doses ranging from 20 to 200 mg/kg [1]. This poor bioavailability is primarily attributed to extensive intestinal first-pass metabolism, as the area under the plasma concentration-time curve (AUC) was significantly lower by 90.6% after intraduodenal administration compared to intraportal administration [1]. Comparative pharmacokinetic studies show that while both loganin and morroniside are absorbed, their parameters differ; for instance, after oral administration of a crude Corni fructus extract, the Cmax of loganin and morroniside were reported as 1.238 mg/L and 1.333 mg/L, respectively, with similar t1/2 values [2]. However, loganin's absolute bioavailability (4.87%) is a defining, compound-specific limitation.

Pharmacokinetics Bioavailability Drug delivery

Loganin Content in Cornus officinalis is Regionally Variable and Distinct from Morroniside

The natural abundance of loganin in *Cornus officinalis* fruit is significantly lower than that of morroniside but highly variable depending on geographical origin. A validated HPLC-DAD method showed that the loganin content in *C. officinalis* from different regions ranged from 3.41 to 7.81 mg/g dry weight [1]. In a separate multi-component analysis of 29 production areas across China, morroniside content was consistently higher, ranging from 10.33 to 24.11 mg/g, while loganin ranged from 4.54 to 11.62 mg/g [2]. The ratio of morroniside to loganin is not fixed and can vary from approximately 2:1 to over 5:1 depending on the source and processing method (e.g., wine-processing increases content of both) [3]. Sweroside, another iridoid, is present in much lower quantities (0.82 to 1.57 mg/g) [2].

Quality control Natural product chemistry Standardization

Loganin's DPPH Radical Scavenging Activity is Weak Compared to Co-occurring Phenolics

Contrary to the broad antioxidant claims often associated with iridoids, loganin exhibits relatively weak direct DPPH radical scavenging activity. At a concentration of 1.0 mg/mL, loganin showed an inhibition rate of only 30.7%, which is markedly lower than that of other compounds found in the same extract, such as caffeic acid (97.0%) and cornuside (96.4%) [1]. This is a critical differentiation point, as it suggests that loganin's observed anti-inflammatory and neuroprotective effects in biological systems are unlikely to be primarily driven by direct free radical scavenging. Instead, its mechanisms are more likely related to enzyme inhibition and modulation of signaling pathways (e.g., NF-κB). Sweroside, another iridoid, showed even weaker activity (10.1% inhibition at 1.0 mg/mL) [1].

Antioxidant Oxidative stress Natural product

Research and Industrial Application Scenarios for Loganin


Neurological Research: Alzheimer's Disease Target Validation

Loganin is an optimal tool compound for investigating multi-target mechanisms in Alzheimer's disease models. Its potent, non-competitive inhibition of BACE1 (IC50 = 47.97 μM) and strong inhibition of AChE (IC50 = 3.95 μM) make it a superior candidate for probing the amyloid and cholinergic hypotheses simultaneously, especially when a non-competitive BACE1 mechanism is desired to differentiate from mixed inhibitors like morroniside [1].

In Vivo Efficacy Studies Requiring Formulation Optimization

Due to its extremely low absolute oral bioavailability (F = 4.87%), loganin is an ideal model compound for developing and testing novel drug delivery systems, such as those incorporating P-glycoprotein inhibitors or nanoformulations [1]. Its well-characterized pharmacokinetic profile, including its extensive intestinal first-pass metabolism, provides a clear benchmark for evaluating bioavailability enhancement strategies in rodents.

Selective Anti-inflammatory Pathway Investigation

Loganin's distinct inhibitory profile—potent against COX-1 (IC50 = 3.55 μM) but weak against LPS-induced TNF-α formation (IC50 = 154.6 μM)—makes it a valuable probe for dissecting the COX-1 arm of inflammatory responses [1]. This allows researchers to study COX-1-mediated effects with reduced interference from TNF-α-driven pathways, a level of selectivity not inherent to broad-spectrum anti-inflammatory compounds or other iridoids for which such data is lacking.

Quality Control and Standardization of Cornus officinalis Products

In the herbal and nutraceutical industries, loganin serves as a key chemical marker for the authentication and quality assessment of *Cornus officinalis*-derived materials. Given its variable content (ranging from 3.41 to 11.62 mg/g) and its distinct ratio to morroniside, quantitative analysis of loganin via validated HPLC methods is essential for ensuring batch-to-batch consistency and for verifying claims of geographical origin [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Loganin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.